molecular formula C10H10N2O2 B1338322 Ethyl imidazo[1,5-a]pyridine-3-carboxylate CAS No. 81803-60-3

Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Cat. No. B1338322
CAS RN: 81803-60-3
M. Wt: 190.2 g/mol
InChI Key: YDWAMSXHNSBIGG-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-3-carboxylate is an important intermediate in the synthesis of imidazo[1,5-a]pyridine compounds, which are characterized by the presence of an imidazo ring fused to a pyridine ring. This structure is a key scaffold in various pharmaceuticals and has been the subject of extensive research due to its biological and chemical significance .

Synthesis Analysis

The synthesis of ethyl imidazo[1,5-a]pyridine-3-carboxylate involves a three-step reaction process. The molecular structure of the compound has been confirmed using density functional theory (DFT) and compared with x-ray diffraction values, indicating a high level of accuracy in the synthetic methods used . Additionally, the imidazo[1,5-a]pyridine skeleton has been utilized to generate new types of stable N-heterocyclic carbenes, which are valuable in various chemical transformations . An efficient method for synthesizing imidazo[1,5-a]pyridines involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, demonstrating the versatility of the imidazo[1,5-a]pyridine framework in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,5-a]pyridine-3-carboxylate has been studied using DFT, which aligns well with the crystal structure determined by single crystal x-ray diffraction. This analysis provides insights into the conformational stability and electronic distribution within the molecule .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been shown to participate in a variety of chemical reactions. For instance, they have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . They also act as ambident nucleophiles in reactions with electron-deficient alkynes to yield polyfunctionalized pyrroles and thiophenes . Furthermore, the electrochemical tandem sp3(C–H) double amination has been employed for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, showcasing the potential for efficient and innovative synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,5-a]pyridine-3-carboxylate have been explored through DFT studies. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing information about the compound's reactivity and interaction with other molecules. These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its potential applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis Methods

  • Ethyl imidazo[1,5-a]pyridine-3-carboxylate is synthesized through various methods, contributing to the field of organic synthesis. One notable method includes a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines, which allows the introduction of different substituents at specific positions (Crawforth & Paoletti, 2009).

Chemical Properties and Reactions

  • This compound's structure and substituents make it a valuable synthon for building fused triazines, notable for their potential biological activities (Zamora et al., 2004).
  • The compound's derivatives exhibit interesting behavior in proton signals under certain conditions, like in deuteriochloroform, indicating its utility in NMR spectroscopy studies (Abe et al., 2010).

Biological Applications

  • Derivatives of ethyl imidazo[1,5-a]pyridine-3-carboxylate have shown antimicrobial activities. This showcases its potential in the development of new antimicrobial agents (Turan-Zitouni et al., 2001).
  • The compound's framework is also utilized in the synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are valuable in pharmaceutical research (Rao et al., 2017).

Industrial and Material Science Applications

  • In material science, ethyl imidazo[1,5-a]pyridine-3-carboxylate derivatives have been used to synthesize polyfunctionalized pyrroles and thiophenes, demonstrating its utility in the development of new materials (Cheng et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 .

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has great potential in several research areas, from materials science to medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWAMSXHNSBIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545646
Record name Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,5-a]pyridine-3-carboxylate

CAS RN

81803-60-3
Record name Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DO Tverdiy, MO Chekanov, PV Savitskiy… - …, 2016 - thieme-connect.com
We report a novel and efficient approach to the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids. By using the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by …
Number of citations: 10 www.thieme-connect.com
M Adams, T Kobayashi, JD Lawson, M Saitoh… - Bioorganic & medicinal …, 2016 - Elsevier
The MAPK signaling cascade, comprised of several linear and intersecting pathways, propagates signaling into the nucleus resulting in cytokine and chemokine release. The Map …
Number of citations: 25 www.sciencedirect.com
G Popova, MJGW Ladds, L Johansson… - Journal of Medicinal …, 2020 - ACS Publications
Human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, is a target for the treatment of rheumatoid arthritis and multiple sclerosis and …
Number of citations: 13 pubs.acs.org

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